2-Acetyl-1,3-dimethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide
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Overview
Description
2-Acetyl-1,3-dimethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide is a cationic benzimidazolium iodide salt. This compound is known for its applications in organic electronics, particularly as an n-type dopant for organic semiconductors. Its unique structure allows it to interact effectively with various polymers and small molecules, making it a valuable component in the fabrication of electronic devices.
Preparation Methods
The synthesis of 2-Acetyl-1,3-dimethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide typically involves a two-step process. The first step is the formation of the benzimidazole core, which can be achieved through the condensation of o-phenylenediamine with acetic acid under acidic conditions. The second step involves the quaternization of the benzimidazole with methyl iodide to yield the final product .
Chemical Reactions Analysis
2-Acetyl-1,3-dimethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzimidazole derivatives.
Reduction: Reduction reactions can yield dihydrobenzimidazole derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
2-Acetyl-1,3-dimethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide has several scientific research applications:
Organic Electronics: It is used as an n-type dopant in organic thin film transistors (OTFTs) and organic photovoltaic (OPV) devices.
Polymer Science: It enhances the conductivity of polymer blends, making it valuable in the development of high-performance electronic materials.
Printable Electronics: Its stability and solubility in processing solvents make it suitable for use in printable electronic devices.
Mechanism of Action
The mechanism of action of 2-Acetyl-1,3-dimethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide involves its interaction with the electronic structure of the materials it dopes. As an n-type dopant, it donates electrons to the conduction band of the semiconductor, increasing its conductivity. The molecular targets include the polymer chains in the semiconductor, and the pathways involved are primarily related to charge transfer and electron mobility .
Comparison with Similar Compounds
Similar compounds to 2-Acetyl-1,3-dimethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide include:
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine (DMBI-H): Another n-type dopant used in organic electronics.
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Used as an n-type dopant for n-channel OTFTs.
Indoline: A structurally similar compound used in various chemical applications.
The uniqueness of this compound lies in its specific electronic properties and its ability to enhance the performance of electronic devices through effective doping.
Properties
CAS No. |
61495-67-8 |
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Molecular Formula |
C11H15IN2O |
Molecular Weight |
318.15 g/mol |
IUPAC Name |
1-(1,3-dimethyl-1,2-dihydrobenzimidazol-1-ium-2-yl)ethanone;iodide |
InChI |
InChI=1S/C11H14N2O.HI/c1-8(14)11-12(2)9-6-4-5-7-10(9)13(11)3;/h4-7,11H,1-3H3;1H |
InChI Key |
BKDZGCBPWLUAST-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1[NH+](C2=CC=CC=C2N1C)C.[I-] |
Origin of Product |
United States |
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